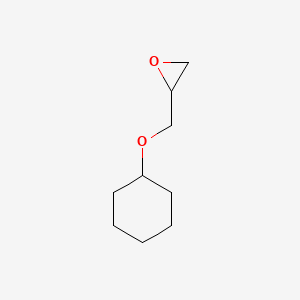

Cyclohexyl glycidyl ether

説明

BenchChem offers high-quality Cyclohexyl glycidyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl glycidyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(cyclohexyloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJDQHLXEBQMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958019 | |

| Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-02-5 | |

| Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Cyclohexyloxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(cyclohexyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Solubility and Solvation Dynamics of Cyclohexyl Glycidyl Ether (CHGE) in Common Organic Solvents: A Technical Guide

As a Senior Application Scientist, I frequently encounter complex formulations where the choice of a reactive diluent or intermediate dictates the thermodynamic stability and synthetic success of the entire workflow. Cyclohexyl glycidyl ether (CHGE, CAS: 3681-02-5) is a prime example of such a component. Characterized as a colorless to light yellow liquid with a distinct ether-like odor, CHGE is a highly versatile epoxide monomer . While it imparts exceptional solvent resistance to cured polymeric matrices, the unreacted monomer itself exhibits profound solubility across a wide spectrum of organic solvents .

This whitepaper dissects the physicochemical logic governing CHGE’s solvation, provides quantitative solubility data, and outlines self-validating experimental protocols for its application in pharmaceutical and chemical synthesis.

Physicochemical Profiling & Solvation Thermodynamics

The solvation behavior of CHGE is dictated by its dichotomous molecular architecture. The molecule consists of two distinct domains:

-

The Cyclohexyl Ring: A bulky, saturated cycloaliphatic group that provides significant lipophilic (hydrophobic) character. This domain interacts favorably with non-polar solvents via London dispersion forces and van der Waals interactions.

-

The Glycidyl Ether Moiety: Comprising an oxirane (epoxide) ring and an ether linkage, this region is electron-rich. The oxygen atoms possess lone pairs that act as potent hydrogen-bond acceptors, enabling strong dipole-dipole interactions with polar protic and aprotic solvents.

Because of this amphiphilic-like nature, CHGE acts as an excellent solubilizer and cosolvent in coatings, inks, and cosmetics [[1]]([Link]). In pharmaceutical development, CHGE is strategically reacted with triterpenoids to form stable epoxy-terpenoid compounds, drastically enhancing the solubility and bioavailability of these active pharmaceutical ingredients (APIs) .

Figure 1: Thermodynamic logic and intermolecular interactions governing CHGE solubility.

Quantitative Solubility Matrix

Understanding the exact solubility limits of CHGE is critical for solvent selection during extraction, synthesis, and formulation. The table below summarizes the solubility profile of CHGE across various solvent classes.

Table 1: Solubility Profile of CHGE in Common Solvents

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility Status | Primary Solvation Mechanism |

| Ethanol | Polar Protic | 24.5 | Fully Miscible | H-bond acceptance (oxirane/ether oxygens) |

| Acetone | Polar Aprotic | 20.7 | Fully Miscible | Dipole-dipole interactions |

| Chloroform | Polar Aprotic | 4.8 | Fully Miscible | Halogen bonding / Dipole-dipole |

| Toluene | Non-Polar (Aromatic) | 2.4 | Fully Miscible | π -alkyl interactions, Van der Waals |

| Hexane | Non-Polar (Aliphatic) | 1.9 | Fully Miscible | London dispersion forces |

| Water | Highly Polar Protic | 80.1 | ~10.8 g/L (Slightly Soluble) | Hydrophobic effect restricts dissolution |

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step is grounded in chemical causality to prevent empirical errors.

Protocol A: Empirical Determination of CHGE Miscibility and Solubility Limits

Objective: To accurately quantify the solubility boundary of CHGE in aqueous and mixed-solvent systems.

-

Solvent Dehydration and Preparation:

-

Action: Dry all organic solvents over 3Å molecular sieves for 24 hours prior to use.

-

Causality: Epoxides are highly susceptible to ring-opening hydrolysis in the presence of trace water and ambient acids/bases. Dehydration ensures that the resulting data reflects pure thermodynamic solvation rather than chemical degradation.

-

-

Titrimetric Addition (Turbidimetry):

-

Action: Add CHGE dropwise (0.1 mL increments) to 10.0 mL of the target solvent at 25°C under constant magnetic stirring (400 rpm).

-

Causality: Continuous, controlled agitation prevents localized supersaturation. Monitor the solution using a nephelometer; the onset of turbidity (cloud point) strictly indicates the phase boundary where the hydrophobic effect overcomes the solvent's hydration capacity.

-

-

Gravimetric Verification:

-

Action: For partially soluble systems (e.g., water), transfer the biphasic mixture to a separatory funnel, isolate the aqueous layer, and lyophilize it. Weigh the residual CHGE.

-

Self-Validation: The sum of the dissolved fraction (calculated from the lyophilized mass) and the undissolved organic fraction must equal the initial mass of CHGE added (±0.5%). A mass balance closure confirms that no volatile loss or premature hydrolysis occurred during the assay.

-

Protocol B: Epoxide Ring-Opening Amination of CHGE in Ethanol

Objective: Utilizing the high solubility of CHGE in polar protic solvents to synthesize 1-amino-3-cyclohexyloxy-propan-2-ol, a common pharmaceutical intermediate .

-

Co-Solvent System Assembly:

-

Action: Dissolve 50 mmol of CHGE in 20 mL of anhydrous ethanol in a pressure-rated reaction vessel.

-

Causality: Ethanol is chosen because it acts as a universal co-solvent in this context—it is fully miscible with the lipophilic CHGE while also completely dissolving the aqueous ammonia added in the next step, ensuring a homogeneous single-phase reaction.

-

-

Reagent Addition & Catalysis:

-

Action: Add 150 mmol of aqueous ammonia (28-30% solution). Introduce 0.5 mL of glacial acetic acid .

-

Causality: The acetic acid acts as a mild Brønsted acid catalyst. It protonates the oxirane oxygen, increasing the electrophilicity of the adjacent carbon atoms to facilitate nucleophilic attack by ammonia, without being strong enough to induce rapid epoxide homopolymerization.

-

-

Thermal Activation:

-

Action: Seal the vessel and heat to 60°C for 4 hours with vigorous stirring.

-

Causality: The sealed environment prevents the escape of volatile ammonia gas. Maintaining a stoichiometric excess of ammonia is critical to favor primary amine formation and suppress secondary/tertiary amine cross-linking.

-

-

Isolation and Purification:

-

Action: Cool the vessel, evaporate the ethanol under reduced pressure, and purify the crude product via silica gel column chromatography (eluting with a gradient of dichloromethane/methanol).

-

Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). The complete disappearance of the CHGE spot (high Rf ) and the appearance of a ninhydrin-positive spot near the baseline confirms complete epoxide conversion to the desired amino-alcohol.

-

Figure 2: Workflow for epoxide ring-opening amination of Cyclohexyl glycidyl ether.

Sources

Health and safety considerations for handling Cyclohexyl glycidyl ether.

Comprehensive Health and Safety Protocols for Handling Cyclohexyl Glycidyl Ether (CGE) in Advanced Synthesis

Introduction

Cyclohexyl glycidyl ether (CGE, CAS 3681-02-5) is a highly versatile aliphatic epoxy reactive diluent. With a molecular formula of C9H16O2, it is widely utilized in drug development, polymer science, and coatings as a solubilizer, cosolvent, and dispersant [1]. While its low volatility and high solvent resistance make it favorable for organic synthesis [1], the presence of the highly strained oxirane (epoxide) ring introduces significant toxicological hazards. This whitepaper provides researchers and safety professionals with a causal understanding of CGE's hazard profile and establishes self-validating protocols for its safe handling and disposal.

Physicochemical Profiling & Hazard Causality

To design effective safety protocols, one must first understand the physical properties that govern the behavior of CGE in a laboratory environment.

Table 1: Physicochemical Properties of Cyclohexyl Glycidyl Ether

| Property | Value | Causality / Safety Implication |

| CAS Number | 3681-02-5 [1] | Unique identifier for SDS tracking and inventory control. |

| Molecular Weight | 156.22 g/mol [2] | Low molecular weight facilitates rapid dermal penetration. |

| Boiling Point | 221.3 °C (at 760 mmHg) [2] | Low vapor hazard at room temperature, but dangerous if heated. |

| Flash Point | 80.4 °C [2] | Combustible; must be kept strictly away from open flames. |

| Density | 1.01 g/cm³ [2] | Biphasic reactions with water require vigorous stirring to prevent unreacted pockets. |

| Vapor Pressure | 0.161 mmHg at 25 °C [1] | Minimal inhalation risk unless aerosolized, sprayed, or heated. |

Mechanistic Toxicology The primary hazard of CGE stems from the electrophilic nature of its oxirane ring. Epoxides are highly reactive toward nucleophiles due to severe angular ring strain. In biological systems, CGE acts as a potent alkylating agent. When it contacts the skin or respiratory tract, it undergoes ring-opening reactions with the nucleophilic functional groups (e.g., amines, thiols) of cellular proteins and DNA [3].

This covalent binding (haptenation) alters the structure of native proteins, triggering an immune response that manifests as severe allergic contact dermatitis (Skin Sensitization, H317). Furthermore, direct tissue alkylation causes acute irritation to the skin (H315) and eyes (H319), and prolonged exposure poses systemic risks to the nervous system and internal organs [1].

Mechanism of CGE-induced cellular toxicity via electrophilic alkylation.

Engineering Controls & Personal Protective Equipment (PPE)

Because CGE can easily penetrate standard laboratory gloves and cause severe sensitization, robust barrier methods are required [1].

-

Ventilation: Always handle CGE in a certified chemical fume hood. Although its vapor pressure is low (0.161 mmHg) [1], aerosolization during transfer or heating during reactions drastically increases inhalation risks [3].

-

Glove Selection: Standard thin nitrile gloves (0.1 mm) provide inadequate protection against ethers and epoxides, which can permeate the material in minutes. Butyl rubber gloves or double-gloving with extended-cuff heavy-duty nitrile is mandatory.

-

Eye Protection: Chemical splash goggles must be worn. The risk of permanent corneal damage from epoxide alkylation makes standard safety glasses insufficient.

Self-Validating Experimental Protocol: Safe Handling & Quenching

A self-validating protocol ensures that the safety of the procedure is inherently verified by the experimental data itself. The following workflow describes the safe utilization and subsequent deactivation of CGE.

Step-by-Step Methodology:

-

Preparation & Setup: Conduct all operations inside a fume hood. Purge the reaction vessel with inert gas (N2 or Argon) to prevent oxidative degradation.

-

Reagent Transfer: Use a gas-tight syringe or cannula to transfer CGE. Do not pour the liquid, as this increases the risk of droplet formation and surface contamination.

-

Reaction Execution: Proceed with the glycidyl ether reaction (e.g., reacting with an alcohol or amine). Maintain strict temperature control, as uncontrolled exothermic ring-opening can lead to thermal runaway.

-

Self-Validating Quench (Critical Step): Epoxides must never be disposed of in their active state. Post-reaction, add 1.5 equivalents of a highly reactive, water-soluble amine (e.g., ethanolamine) or a dilute acid (e.g., 1M HCl) to the mixture.

-

Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The complete disappearance of the CGE starting material peak validates that the hazardous epoxide has been successfully neutralized into a benign amino-alcohol or diol.

-

-

Waste Segregation: Once validated as quenched, dispose of the mixture in designated halogen-free organic waste containers.

Step-by-step self-validating workflow for CGE handling and quenching.

Emergency Response & Spill Mitigation

In the event of a spill, immediate action is required to prevent cross-contamination and exposure:

-

Evacuation & Ventilation: Ensure the fume hood sash is lowered or the area is evacuated if the spill occurs outside a controlled zone.

-

Neutralization: Do not simply wipe up the spill with paper towels, as this leaves active epoxide on the waste material. Cover the spill with a neutralizing absorbent (e.g., a mixture of sand and sodium bisulfate) to facilitate in-situ ring opening.

-

Dermal Exposure: If skin contact occurs, immediately remove contaminated clothing and flush the area with copious amounts of water and soap for at least 15 minutes [1]. Seek medical attention, as sensitization may not be immediately apparent[3].

References

-

ChemBK. "cyclohexyl glycidyl ether - Introduction, Properties, and Safety." ChemBK. URL:[Link]

-

International Labour Organization (ILO). "Basics of Chemical Safety." Scribd. URL:[Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Cyclohexyl Glycidyl Ether

Introduction

Cyclohexyl glycidyl ether (CGE) is a reactive diluent and modifier frequently employed in epoxy resin formulations. Its aliphatic cyclohexyl group imparts unique properties, such as reduced viscosity, improved flexibility, and enhanced weatherability to the cured epoxy network.[1] As with any reactive chemical species, a thorough understanding of its thermal stability and decomposition behavior is paramount for safe handling, processing, and predicting the service life of materials in which it is incorporated. This is particularly critical in applications where the material may be exposed to elevated temperatures, such as in aerospace, automotive, and electronic components.

This technical guide provides a comprehensive overview of the thermal stability and decomposition products of cyclohexyl glycidyl ether. While direct, publicly available experimental data specifically for CGE is limited, this guide synthesizes information from analogous cycloaliphatic and alkyl glycidyl ethers, coupled with fundamental principles of organic chemistry, to provide a robust predictive framework. We will delve into the anticipated thermal degradation pathways, the likely decomposition products, and the state-of-the-art analytical techniques used to characterize these phenomena. This guide is intended for researchers, scientists, and drug development professionals who utilize or are developing applications for epoxy-based systems.

Thermal Stability of Cyclohexyl Glycidyl Ether: A Predictive Assessment

The thermal stability of a material is its ability to resist chemical and physical changes at elevated temperatures. For a reactive monomer like CGE, this is a critical parameter that dictates its processing window and the upper service temperature of the final cured product. The primary techniques for assessing thermal stability are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Based on studies of similar cycloaliphatic epoxy resins, CGE is expected to exhibit good thermal stability.[2] The decomposition of such resins typically occurs at temperatures above 300°C.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss in a TGA thermogram indicates the initiation of decomposition. For CGE, a single-step decomposition pattern is anticipated, characteristic of the degradation of the organic structure.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. In the context of thermal stability, DSC can detect exothermic or endothermic events associated with decomposition. The decomposition of epoxy resins is often an exothermic process.[3]

| Thermal Property | Predicted Value/Behavior for CGE | Rationale/Supporting Evidence |

| Onset Decomposition Temperature (Tonset) by TGA | > 300 °C | Based on data for other cycloaliphatic epoxy resins which show high thermal stability.[2][3] |

| Temperature of Maximum Decomposition Rate (Tmax) by DTG | Expected to be in the range of 350-400 °C | Analogous to the decomposition of other glycidyl ether and cycloaliphatic structures.[4] |

| Decomposition Enthalpy by DSC | Exothermic | The breakdown of the molecule into smaller, more stable fragments is typically an energy-releasing process.[3] |

| Residue at 800 °C (in inert atmosphere) | Low (< 10%) | As an organic molecule, it is expected to decompose primarily into volatile products, leaving minimal char. |

Proposed Thermal Decomposition Mechanism of Cyclohexyl Glycidyl Ether

The thermal decomposition of cyclohexyl glycidyl ether is likely a complex process involving multiple competing radical-initiated pathways. The structure of CGE, with its cyclohexyl ring, ether linkage, and terminal epoxide, offers several potential points of initial bond scission. The weakest bonds in the molecule are the C-O bonds of the ether and epoxide groups.

The proposed mechanism can be broadly divided into three stages:

-

Initiation: At elevated temperatures, homolytic cleavage of the C-O bonds in the glycidyl ether moiety is the most probable initiation step. This would generate a cyclohexoxy radical and a glycidyl radical.

-

Propagation: These initial radicals can then participate in a cascade of reactions, including hydrogen abstraction from the cyclohexyl ring or the glycidyl side chain, leading to the formation of a variety of smaller, unstable radical species.

-

Termination and Product Formation: The radical species can terminate through combination or disproportionation reactions, or they can undergo further fragmentation and rearrangement to form stable volatile products.

Diagram of Proposed Decomposition Initiation

Caption: Initial step of CGE thermal decomposition.

Anticipated Decomposition Products

The array of radical species generated during decomposition will lead to a complex mixture of final products. By analogy with the decomposition of similar structures like cyclohexane and other glycidyl ethers, the following classes of compounds are expected to be the major decomposition products.[5][6]

-

Cyclohexane and its derivatives: Cyclohexanol, cyclohexanone, and cyclohexene from reactions involving the cyclohexyl moiety.

-

Small aldehydes and alcohols: Formaldehyde, acetaldehyde, acrolein, and allyl alcohol from the fragmentation of the glycidyl group.

-

Low molecular weight hydrocarbons: Methane, ethane, propane, and propene from further fragmentation.

-

Carbon oxides: Carbon monoxide and carbon dioxide due to oxidation if oxygen is present, or from complex rearrangements.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of CGE, a combination of analytical techniques is required. The following are detailed, self-validating protocols for these analyses.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and degradation profile of Cyclohexyl Glycidyl Ether.

Methodology:

-

Sample Preparation:

-

Ensure the CGE sample is pure and free of any solvents or impurities.

-

Accurately weigh 5-10 mg of the liquid CGE sample into a clean, inert TGA crucible (e.g., alumina or platinum).[7]

-

-

Instrument Setup:

-

Use a calibrated thermogravimetric analyzer.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.[8]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[8] A slower heating rate can provide better resolution of decomposition steps.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).

-

Quantify the residual mass at the end of the experiment.

-

TGA Experimental Workflow

Caption: Workflow for TGA analysis of CGE.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions, including any exothermic or endothermic events associated with the decomposition of CGE.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Use a calibrated differential scanning calorimeter.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.[10]

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected boiling point, for instance, 30 °C.

-

Ramp the temperature from 30 °C to a temperature beyond the expected decomposition range (e.g., 450 °C) at a heating rate of 10 °C/min.[11]

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify any endothermic peaks (e.g., boiling) or exothermic peaks (decomposition).

-

Integrate the area under any decomposition exotherm to determine the enthalpy of decomposition (ΔHd).

-

DSC Experimental Workflow

Caption: Workflow for DSC analysis of CGE.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile and semi-volatile decomposition products of CGE.

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed amount of CGE (typically 100-500 µg) into a pyrolysis sample tube.[12]

-

-

Instrument Setup:

-

Use a pyrolyzer directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.[13]

-

Set the pyrolysis temperature to a point within the main decomposition range determined by TGA (e.g., 400 °C).

-

The GC oven temperature program should be optimized to separate the expected decomposition products. A typical program might be: hold at 40 °C for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.[2]

-

The mass spectrometer should be set to scan a mass range of m/z 35-550 to detect a wide range of potential fragments.

-

-

Data Analysis:

-

Identify the individual peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the corresponding compound.

-

The relative abundance of each product can be estimated from the peak areas in the TIC.

-

Py-GC-MS Experimental Workflow

Caption: Workflow for Py-GC-MS analysis of CGE decomposition products.

Conclusion

The robust analytical techniques of TGA, DSC, and Py-GC-MS provide the necessary tools to empirically validate these predictions. The detailed protocols provided in this guide offer a clear and scientifically sound framework for researchers to thoroughly characterize the thermal stability and decomposition products of CGE and other novel epoxy constituents. This knowledge is essential for the continued development of safe, reliable, and high-performance epoxy-based materials for advanced applications.

References

-

American Laboratory. (2023, September 26). Multistep Thermal Characterization of Polymers Using GC-MS. [Link]

-

EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

-

LCGC International. (2020, November 12). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. [Link]

-

Jiangsu Tetra New Material Technology Co., Ltd. Characteristics of Cycloaliphatic Epoxy Resin. [Link]

-

Grassie, N., & Guy, M. I. (1986). Part 4 Thermal Degradation of Bisphenol-A Diglycidyl Ether Cured with Ethylene Diamine. Polymer Degradation and Stability, 16(2), 125-138. [Link]

-

Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

-

Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]

-

Okoffo, E. D., et al. (2022). Extraction and Pyrolysis-GC-MS analysis of polyethylene in samples with medium to high lipid content. MethodsX, 9, 101700. [Link]

-

ChemBK. (2024, April 9). cyclohexyl glycidyl ether. [Link]

-

DTIC. (2005, August 1). Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. [Link]

-

XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

ResearchGate. (2025, August 10). Study of the degradation of a thermoset system using TGA and modulated TGA. [Link]

-

MDPI. (2023, September 14). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. [Link]

-

Semantic Scholar. (2018). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. [Link]

-

RWTH Publications. (2010). Application of Advanced Pyrolysis for the Analysis of Biogeochemically and Environmentally Significant Macromolecular Organic Materials. [Link]

-

PMC. (2024, September 17). Mechanical Properties and Thermal Decomposition Mechanism of Glycidyl Azide Polyol Energetic Thermoplastic Elastomer Binder with RDX Composite. [Link]

-

Grassie, N., Guy, M. I., & Tennent, N. H. (1985). 2 Mechanism of Thermal Degradation of Bisphenol-A Diglycidyl Ether. Polymer Degradation and Stability, 12(1), 65-83. [Link]

-

KIT/ITC. (2024, September 27). Condensed Products Analysis. [Link]

-

IntechOpen. (2018). Introductory Chapter: Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. [Link]

-

Archimer - Archive Institutionnelle de l'Ifremer. Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. [Link]

-

MDPI. (2021, November 9). Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). [Link]

-

Bruker. TG-FTIR Thermogravimetric Analysis. [Link]

-

PMC. (2024, September 14). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. [Link]

-

RSC Publishing. (2014). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. [Link]

-

SciSpace. Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks: Influence of monomer structure and epoxide conversion. [Link]

-

MDPI. (2022, January 31). Effect of a Dicycloaliphatic Epoxide on the Thermo-Mechanical Properties of Alkyl, Aryl Epoxide Monomers Cured via UV-Induced Cationic Frontal Polymerization. [Link]

-

NETZSCH Kinetics Neo. How To: DSC, 2 Steps, Curing of Epoxy Resin. [Link]

-

Wikipedia. Allyl glycidyl ether. [Link]

-

NCBI. (1989). Some glycidyl ethers. [Link]

-

Pure. (1991). Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. [Link]

-

PMC. (2024, October 9). Analysis of emission of volatile organic compounds and thermal degradation in investment casting using fused deposition modeling (FDM) and three-dimensional printing (3DP) made of various thermoplastic polymers. [Link]

-

ResearchGate. (2011, December 12). Curing Behavior and Thermal Properties of Autocatalytic Cycloaliphatic Epoxy. [Link]

-

Taylor & Francis Online. (2011, December 12). Curing Behavior and Thermal Properties of Autocatalytic Cycloaliphatic Epoxy. [Link]

-

ResearchGate. (2000). Thermal stability and mechanical behavior of cycloaliphatic–DGEBA epoxy blend system initiated by cationic latent catalyst. [Link]

-

ResearchGate. (2010, August 17). Investigation of curing kinetics of various cycloaliphatic epoxy resins using dynamic thermal analysis. [Link]

-

PubMed. (2017, March 15). Decomposition Products of Glycidyl Esters of Fatty Acids by Heating. [Link]

-

DTIC. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Characteristics of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. researchgate.net [researchgate.net]

- 5. Decomposition products of glycidyl esters of fatty acids by heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 10. torontech.com [torontech.com]

- 11. qualitest.ae [qualitest.ae]

- 12. researchgate.net [researchgate.net]

- 13. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Commercial sources and purity grades of Cyclohexyl glycidyl ether.

Cyclohexyl Glycidyl Ether (CGE): A Comprehensive Technical Guide to Commercial Sourcing, Purity Valuation, and Pharmaceutical Applications

Introduction

Cyclohexyl glycidyl ether (CGE, CAS: 3681-02-5), systematically known as 2-[(cyclohexyloxy)methyl]oxirane, is a highly versatile aliphatic epoxy compound[1]. Originally engineered as a reactive diluent for epoxy resin systems to reduce viscosity without compromising the structural integrity of the cured matrix[2], CGE has evolved into a critical building block in advanced drug development and combinatorial chemistry[3]. The epoxide ring serves as a highly reactive electrophilic center, susceptible to nucleophilic attack by amines, alcohols, and thiols. As a Senior Application Scientist, I have observed that the successful integration of CGE into active pharmaceutical ingredient (API) synthesis hinges entirely on understanding its commercial purity grades and the mechanistic origins of its impurities.

Commercial Sources and Purity Grades

The commercial landscape of CGE offers various purity grades tailored to specific applications. Sourcing the correct grade is not merely a procurement choice; it is a fundamental experimental parameter that dictates downstream purification workflows.

Table 1: Quantitative Comparison of CGE Purity Grades and Commercial Sources

| Purity Grade | Purity Level | Typical Impurities | Primary Applications | Representative Sources |

| Industrial | 90.0% - 95.0% | Cyclohexanol, Epichlorohydrin, Oligomers | Epoxy resins, coatings, adhesives[2] | Bulk chemical suppliers[4] |

| Reagent / Synthesis | 96.0% - 98.0% | Trace Cyclohexanol, Diols | General organic synthesis, API intermediates | Alfa Chemistry[5] |

| Analytical / High-Purity | > 99.0% | < 0.5% moisture, < 0.1% Epichlorohydrin | Toxicological studies, GMP API synthesis | Specialized fine chemical vendors[6][7] |

Synthesis and Impurity Profiling

To effectively purify CGE, one must understand how it is synthesized. CGE is predominantly manufactured via the etherification of cyclohexanol with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., BF3·OEt2), followed by ring closure using a strong base (e.g., NaOH)[6].

Causality of Impurities:

-

Unreacted Epichlorohydrin: Results from incomplete etherification or insufficient vacuum stripping. This is a severe toxicological hazard and a highly reactive cross-contaminant.

-

Hydrolyzed Diol: The epoxide ring is sensitive to moisture and acidic environments. Exposure to ambient humidity during storage can lead to ring-opening hydrolysis, forming 3-cyclohexyloxy-propane-1,2-diol.

-

Oligomers: Excess epoxide can self-polymerize or react with the newly formed CGE under Lewis acidic conditions.

Synthesis pathway of CGE and common mechanisms of impurity formation.

Analytical Protocol: GC-MS Purity Determination

To validate the purity of CGE—especially when >98% purity is required for sensitizing capacity tests or pharmaceutical intermediates[6]—Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The following protocol is designed as a self-validating system utilizing an internal standard to ensure quantitative accuracy regardless of matrix effects.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 50 mg of the CGE sample in 1.0 mL of high-purity dichloromethane (DCM). Add 10 µL of an internal standard (e.g., nonane or decane, 1 mg/mL). Rationale: The internal standard validates the injection volume and normalizes the instrument's ionization response.

-

Instrument Configuration: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the injection port to 250°C with a split ratio of 50:1. Rationale: CGE is highly volatile (Boiling point ~221°C at 760 mmHg)[5]; a high split ratio prevents column overloading and peak tailing.

-

Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Rationale: This specific gradient ensures the baseline separation of highly volatile epichlorohydrin (eluting early) from heavier oligomeric impurities (eluting late).

-

Mass Spectrometry Detection: Operate in Electron Impact (EI) mode at 70 eV. Scan range: m/z 50 to 500.

-

Data Analysis: Calculate purity based on the Total Ion Chromatogram (TIC) area normalization, correcting for the internal standard. Diagnostic Marker: The presence of a peak at m/z 92 (epichlorohydrin isotope pattern) indicates incomplete purification, necessitating fractional distillation.

Purification Workflow: Fractional Vacuum Distillation

When commercial sources provide 95-98% purity, but downstream API synthesis requires >99%, purification is mandatory. Short-path vacuum distillation is the most effective method[6].

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a short-path vacuum distillation apparatus (e.g., Kugelrohr) connected to a high-vacuum pump and a cold trap[6].

-

Degassing: Apply a moderate vacuum (50 mmHg) at room temperature for 15 minutes. Rationale: This removes dissolved gases and trace volatile solvents without boiling the target compound, preventing sudden bumping.

-

Fractionation: Lower the pressure to < 5 mmHg. Slowly increase the heating mantle temperature.

-

Collection: Discard the first fraction (containing unreacted cyclohexanol and epichlorohydrin). Collect the main fraction distilling at the corresponding reduced boiling point (approx. 80-85°C at 5 mmHg).

-

Validation: Submit the main fraction to the GC-MS protocol described above to confirm >99% purity.

Pharmaceutical Application: Nucleophilic Ring Opening

In drug development, CGE is frequently reacted with amines (e.g., ammonia) to form 1-amino-3-cyclohexyloxy-propan-2-ol, a critical precursor for beta-blockers and other targeted therapeutics[3].

Causality in Protocol Design: A major risk in this reaction is dimerization. The primary amine product can act as a nucleophile and attack another CGE molecule, forming a high-molecular-weight secondary amine impurity. To prevent this, the protocol mandates a massive stoichiometric excess of aqueous ammonia (10-20 equivalents)[3]. By flooding the system with ammonia, the kinetic probability of CGE reacting with ammonia vastly outweighs the probability of it reacting with the newly formed primary amine.

Workflow for nucleophilic ring opening of CGE, highlighting kinetic control.

Conclusion

The successful integration of Cyclohexyl glycidyl ether into pharmaceutical workflows depends entirely on rigorous purity control. By understanding the commercial grading, the mechanistic origins of impurities, and employing strict GC-MS validation and kinetic control during synthesis, researchers can ensure reproducible, high-yield drug development processes.

References[1] Title: cyclohexyl glycidyl ether - ChemBK. Source: chembk.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr4per8D3SVLCXDAOOhy1tA1YNrJtutKO9CJzd8LvhCxnBBtMNDoIpDSGzoJnUS8M521-3F9t9FOJ8FJVXJo3JlDLaiECosEuZ-kIY7hqhHugTP16bCU5qLmOipCiLKl780rev5u5QyDD8fye95dCRx-4bYOwV[5] Title: CAS 3681-02-5 [(cyclohexyloxy)methyl]oxirane - Alfa Chemistry. Source: alfa-chemistry.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2eE42m_FrNF7MMhs5pJpmJAV3pfyUVPktG8GKOGw49l_3UlbQgrAUyWENo4Nf8L8Sd0krX1fCPq_MmSSlwnpZXxTXDcY4kF32pnNtooZ6_AmhWyr3qtftUOYXnfQo5QxHHNGiNEzWu79J[6] Title: Reduced Sensitizing Capacity of Epoxy Resin Systems: A Structure−Activity Relationship Study. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYFqAFmmCtKl3ecd5S1Y5g0ZSzHraPC-gBAzqNHF-fdEGzPIBwjG1n3lVaTmojGI5lFnFwnQdeu1OjXAq2YjEZqIPAyZfCN3tS-02XnHvr7wjzVEPGowPSZ6u_wQEvrLY0r9R3s9qu-50gUqfgv-iKjsaOdgQafF1xV9Xd[7] Title: Reagent Grade Ether Solvent in Surat at best price by Priya Chemicals. Source: justdial.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHejRy-Tu7Gl3o5ShrMuycf_xvSMvOF8Rhr2Z-0gGmxX0E-ZnafDCu4YiLmfjnWmFnMFsqaC3_a2UeMSwg09dWGh6M1c1Y_JjyR0b1lwKfQLZ9qSjdM6dWVtOghtMJzb4aHpv3jgS0Rnn0I2N-yq-lA__kMQiTSsEKDxaMEcuqAzChDTmybj3omuHBB8zhQzJK8Uhnmivqrj41uv5VD7NX88dy4MIS7fc-1qQ==[4] Title: Industrial Grade Ether Solvent - Ahmedabad. Source: justdial.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQlGwx72G-n7KMhG3YQInlpJzZrGmEyFqu16RQpM_NGe_tCfxH1PTQ4Sepx0zVHPGpXGZzCwjq5W2bevP3-gA3pnZGtxpyu5eaxct-ENh39ncb0nLwtRLTGGLfXKaXZlbFPPxYSq9vo5IPGn5jYYuyg-beeibQrfiewuncJOkFSDCV-73gwJ4A-69gt_HNHdH55Uuvkxfle8UdaxFES733c58ciIa5js2WbHmFhkMtqA==[3] Title: 1-Amino-3-cyclohexyloxy-propan-2-ol | 89100-83-4. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-xImL-ZiZSZPk67qaafbZ6hS8kXCcbyekEDLDC3bYRf5eNRWvDizE2s0E_-VtkyLA9qmZEQjyotOhCteHOxB9Cr-vCQHN-J8-qmGDGwSjmjpHw4Jb4d1ZNNYuB4cEOBrZkcg-las4[2] Title: ONE COMPONENT (1K) COMPOSITION BASED ON MODIFIED EPOXY RESIN - European Patent Office - EP 3798246 A1. Source: googleapis.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPHeOIt5M7ARQj1M1xv0jk6mj-kbU3aSQFEpH9RZpcEZpSvm_gkCZR_sa20xfp6tx-dL6Pni1ES4c6NsDV-X7ObGGlsUC3GhSyt-Ujc1lKKrzUuXXox3BBHSkibS_0uvutYEPpIk2J-Btp_rPdcT2rqcjrWGnBp9PZtq9CrTlN2k9IKCwRTn-CujpAAx8=

Sources

- 1. chembk.com [chembk.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1-Amino-3-cyclohexyloxy-propan-2-ol | 89100-83-4 | Benchchem [benchchem.com]

- 4. justdial.com [justdial.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reagent Grade Ether Solvent in Surat at best price by - Justdial [justdial.com]

Cyclohexyl Glycidyl Ether: A Technical Guide to its Environmental Impact and Biodegradability

Abstract

Cyclohexyl glycidyl ether (CGE) is a reactive diluent extensively used to reduce the viscosity of epoxy resin formulations, which are ubiquitous in coatings, adhesives, and sealants. Its industrial importance necessitates a thorough understanding of its environmental behavior once released. This technical guide provides a comprehensive analysis of the environmental fate, biodegradability, and ecotoxicological profile of CGE. Synthesizing data from regulatory bodies and scientific literature, this document details the compound's physicochemical properties, its potential for abiotic and biotic degradation, and its impact on aquatic organisms. Standardized methodologies for assessing biodegradability, specifically the OECD 301F protocol, are described in detail to provide a framework for experimental validation. The guide concludes that while CGE is not readily biodegradable under stringent screening test conditions, it demonstrates a potential for ultimate degradation. Its low bioaccumulation potential is offset by its moderate aquatic toxicity, necessitating responsible management of industrial waste streams containing this compound.

Introduction: Chemical Identity and Industrial Significance

Cyclohexyl glycidyl ether (CGE), with the chemical name 2-[(cyclohexyloxy)methyl]oxirane, is a colorless to light yellow liquid characterized by an ether-like odor.[1] Its primary industrial application is as a reactive diluent in epoxy resin systems.[2][3] The inclusion of CGE lowers the viscosity of the resin, improving its handling, flow, and wetting properties, which is critical for applications in paints, coatings, adhesives, and sealants.[1]

The chemical structure of CGE, featuring a flexible cyclohexyl ring and a reactive epoxide group, dictates its chemical properties and, consequently, its environmental behavior. Understanding its lifecycle, from synthesis and industrial use to its eventual release and fate in the environment, is paramount for conducting accurate risk assessments and developing sustainable practices.

Table 1: Physicochemical Properties of Cyclohexyl Glycidyl Ether

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [1] |

| Molar Mass | 156.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.01 g/cm³ | [1] |

| Boiling Point | 221.3°C at 760 mmHg | [1] |

| Vapor Pressure | 0.161 mmHg at 25°C | [1] |

| Water Solubility | Insoluble (Qualitative) | |

| Log Kow (Octanol-Water Partition Coefficient) | 2.9 (Computed) |

Environmental Fate and Transport

The environmental distribution of a chemical is governed by its physical and chemical properties. CGE's low vapor pressure suggests that volatilization from water or soil surfaces is not a significant transport mechanism.[1] Its insolubility in water and a computed Log Kow of 2.9 indicate a tendency to adsorb to organic matter in soil and sediment rather than remaining in the aqueous phase.

Abiotic Degradation

Bioaccumulation Potential

The bioaccumulation potential of a substance in aquatic organisms is often estimated from its octanol-water partition coefficient (Log Kow). A Log Kow value below 3 generally suggests a low potential for bioaccumulation. With a computed Log Kow of 2.9, Cyclohexyl glycidyl ether is not expected to significantly bioconcentrate in aquatic organisms. This is further supported by assessments of similar glycidyl ethers which are not considered to have a bioaccumulation potential.[5]

Biodegradability Assessment

Biodegradation is a critical process that determines the persistence of organic chemicals in the environment. The assessment of biodegradability is typically conducted using standardized screening tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Aerobic Biodegradation

Studies on cyclohexyl-derived ketones, which share the cyclohexyl moiety with CGE, have shown that these compounds can be ultimately biodegradable, although they may not always meet the stringent "readily biodegradable" criteria within the standard 28-day test window.[6] These tests often show that while degradation occurs, it may require an extended period, sometimes exceeding 60 days, to reach significant levels.[6]

For a substance to be classified as "readily biodegradable" in a test like the OECD 301F, it must achieve at least 60% degradation within a 28-day period.[7][8] The stringency of these tests means that a failure to meet this pass level does not necessarily mean the substance will persist indefinitely in the environment, but rather that further testing may be required to establish its ultimate biodegradability.[8] Given the structural similarities to other cyclohexyl compounds that show delayed but ultimate degradation, it is plausible that CGE follows a similar pattern.

Proposed Biodegradation Pathway

While specific metabolic pathway studies for CGE are scarce, a probable pathway can be inferred from the known metabolism of ethers and epoxides. The initial step would likely involve the hydrolytic opening of the epoxide ring, mediated by microbial epoxide hydrolases, to form the corresponding diol, 1-(cyclohexyloxy)-2,3-propanediol. This is a common detoxification pathway for epoxides. Following this, the ether bond could be cleaved, and the resulting cyclohexanol and glycerol fragments would enter central metabolic pathways. The cyclohexyl ring itself can be a challenging structure for microorganisms to degrade, which may explain the observed slow biodegradation rates in screening tests.[6]

Caption: Proposed aerobic biodegradation pathway for CGE.

Ecotoxicological Profile

The ecotoxicity of CGE is a key consideration for its environmental risk assessment. Data on its effects on aquatic organisms is essential for understanding its potential impact on ecosystems.

Aquatic Toxicity

Glycidyl ethers as a class are known to be skin and eye irritants and potential skin sensitizers in mammals.[2] In the aquatic environment, they can also exert toxic effects. While comprehensive data for CGE is limited, information on analogous compounds provides insight. For instance, 1,6-hexanediol diglycidyl ether shows acute toxicity to fish (96h LC50 of 30 mg/L), daphnia (48h EC50 of 47 mg/L), and algae (48h LC50 of 23.1 mg/L, QSAR estimate).[5] These values lead to a classification of "Harmful to aquatic life with long lasting effects".[5] A safety data sheet for a similar compound, 2-ethylhexyl glycidyl ether, reports an LC50 of 14 mg/l for goldfish over 24 hours, indicating moderate toxicity.[9] Based on this available information for structurally related chemicals, CGE is likely to be classified as harmful to aquatic organisms.

Table 2: Summary of Acute Aquatic Ecotoxicity for Analogue Glycidyl Ethers

| Organism | Endpoint | Value (mg/L) | Analogue Compound | Source |

| Rainbow Trout | 96h LC50 | 30 | 1,6-Hexanediol diglycidyl ether | [5] |

| Daphnia magna | 48h EC50 | 47 | 1,6-Hexanediol diglycidyl ether | [5] |

| Green Algae | 48h LC50 | 23.1 (QSAR) | 1,6-Hexanediol diglycidyl ether | [5] |

| Goldfish | 24h LC50 | 14 | 2-Ethylhexyl glycidyl ether | [9] |

Standardized Experimental Methodology: OECD 301F

To ensure reproducibility and comparability of biodegradability data, standardized test protocols are essential. The OECD 301F Manometric Respirometry Test is a widely used method for assessing the ready biodegradability of chemical substances.[10][11]

Principle of the OECD 301F Test

The test substance is incubated in a mineral medium with a microbial inoculum (typically from a wastewater treatment plant) as the sole source of organic carbon.[10] The consumption of oxygen by the microorganisms as they degrade the substance is measured over 28 days in a closed respirometer.[7][11] The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the substance to CO2 and water.[11] A substance is considered readily biodegradable if it reaches 60% of its ThOD within the 28-day test period.[7]

Step-by-Step Protocol Outline

-

Preparation of Mineral Medium: A defined mineral salt solution is prepared to support microbial growth.

-

Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected and pre-conditioned.[12]

-

Test Setup: The test substance is added to sealed flasks containing the mineral medium and inoculum at a concentration that yields a ThOD of at least 50-100 mg/L.[7][10]

-

Control Flasks:

-

Blank Control: Inoculum and mineral medium only, to measure background respiration.[12]

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is used to verify the viability and activity of the inoculum.[12]

-

Toxicity Control: Test substance plus the reference substance, to check for inhibitory effects of the test substance on the microorganisms.[12]

-

-

Incubation: Flasks are incubated at a constant temperature (e.g., 22 ± 2°C) in the dark with continuous stirring for 28 days.[10][13]

-

Measurement: Oxygen consumption is measured manometrically by detecting the pressure decrease in the headspace of the flasks. Evolved CO2 is trapped by a potassium hydroxide solution.[10][13]

-

Data Analysis: The biodegradation percentage is calculated by comparing the oxygen consumed in the test flasks (corrected for the blank) to the ThOD of the substance.

Caption: Experimental workflow for the OECD 301F biodegradability test.

Synthesis and Risk Characterization

Cyclohexyl glycidyl ether presents a mixed environmental profile. Its physicochemical properties suggest it will likely partition to soil and sediment, with a low potential for bioaccumulation. Abiotic degradation via hydrolysis is a possible but likely slow process under neutral environmental conditions.

The primary concern stems from its biological properties. The available data suggests that CGE is not readily biodegradable, indicating potential persistence in the environment, although ultimate degradation over a longer timeframe is likely. Furthermore, based on data from analogous compounds, CGE is expected to be moderately toxic to aquatic life. The combination of potential persistence and aquatic toxicity classifies it as a substance requiring careful management. Its classification as a skin irritant and potential sensitizer also warrants consideration for environmental and occupational health.[14]

Conclusion and Future Perspectives

This technical guide has synthesized the available information on the environmental impact and biodegradability of Cyclohexyl glycidyl ether. While CGE is a valuable industrial chemical, its environmental profile is characterized by slow biodegradation and moderate aquatic toxicity.

Key Findings:

-

Low Bioaccumulation Potential: Based on its Log Kow, CGE is unlikely to bioaccumulate in organisms.

-

Potential for Persistence: CGE does not meet the criteria for ready biodegradability, suggesting it may persist in the environment for some time before ultimate degradation occurs.

-

Moderate Aquatic Toxicity: Analogue data indicates that CGE is likely harmful to fish, daphnia, and algae.

Knowledge Gaps and Future Research:

-

Empirical data on the ready and inherent biodegradability of CGE following standardized OECD protocols are needed to confirm the current assessment.

-

Studies on the specific metabolic pathways of CGE degradation by environmental microorganisms would provide a more complete picture of its environmental fate.

-

Long-term aquatic toxicity studies (chronic toxicity) would allow for a more refined environmental risk assessment.

Professionals in research and drug development who may use CGE or similar compounds should prioritize responsible handling and disposal practices to minimize environmental release. Further research into more readily biodegradable alternatives with similar reactive diluent properties would be a valuable contribution to green chemistry and sustainable industrial practices.

References

-

ChemBK. (2024, April 9). cyclohexyl glycidyl ether. Available at: [Link]

-

Impact Solutions. OECD 301f : Ready biodegradability in aerobic aqueous medium. Available at: [Link]

-

Aropha. OECD 301F: Manometric Respiratory Biodegradability Test. Available at: [Link]

-

ibacon GmbH. OECD 301/310: Ready Biodegradability Tests. Available at: [Link]

-

Olipes. (2024, January 16). Determination of final biodegradability. OEDC 301F ¨manometric respirometry method¨. Available at: [Link]

-

Xylem Analytics. (2019, November 1). Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information: [[(2-ethylhexyl)oxy]methyl]oxirane. Available at: [Link]

-

PubMed. (2015, July 15). Persistence assessment of cyclohexyl- and norbornyl-derived ketones and their degradation products in different OECD screening tests. Available at: [Link]

-

CDC Stacks. GLVCIDYL ETHERS. Available at: [Link]

-

Survey of 1,6- hexandioldi- glycidylether. Available at: [Link]

-

PubChem. 2-Ethylhexyl glycidyl ether. Available at: [Link]

-

Concawe. Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. monchy.com [monchy.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]

- 6. Persistence assessment of cyclohexyl- and norbornyl-derived ketones and their degradation products in different OECD screening tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. olipes.com [olipes.com]

- 8. concawe.eu [concawe.eu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 11. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 12. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 13. xylemanalytics.com [xylemanalytics.com]

- 14. echa.europa.eu [echa.europa.eu]

Utilizing Cyclohexyl Glycidyl Ether (CGE) for Viscosity Reduction in High-Performance Epoxy Resin Systems

Application Note & Protocols

Abstract

High viscosity is a significant processing constraint for many high-performance epoxy resin systems, impeding efficient impregnation of reinforcements, increasing void content, and complicating handling and application. This document provides a comprehensive technical guide for researchers and formulation scientists on the use of Cyclohexyl glycidyl ether (CGE) as a reactive diluent to effectively reduce the viscosity of epoxy resins. We will explore the fundamental mechanism of viscosity reduction, detail the trade-offs in mechanical and thermal properties, and provide validated, step-by-step protocols for formulation, characterization, and testing. The methodologies outlined herein are designed to be self-validating, enabling users to systematically evaluate the impact of CGE on their specific epoxy systems.

Introduction: The Viscosity Challenge in Epoxy Formulations

Epoxy resins, particularly those based on bisphenol A diglycidyl ether (DGEBA), are renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties. However, their high initial viscosity presents a major hurdle in many advanced applications, such as composite manufacturing, electronic encapsulation, and industrial coatings. Traditional methods of viscosity reduction often involve non-reactive solvents, which can lead to volatile organic compound (VOC) emissions and can compromise the final cured network's integrity through plasticization or incomplete evaporation.

Reactive diluents offer an elegant solution to this problem. These are low-viscosity compounds containing functional groups, such as epoxy groups, that can participate in the curing reaction.[1][2][3] By co-polymerizing with the primary resin and curing agent, the diluent becomes a permanent part of the crosslinked polymer network, thereby minimizing negative impacts on performance and avoiding VOC emissions.[3][4] Cyclohexyl glycidyl ether (CGE), a monofunctional glycidyl ether, is a particularly effective reactive diluent for its significant viscosity-reducing capabilities and its aliphatic structure.

Mechanism of Action and Performance Trade-offs

Viscosity Reduction Mechanism

The high viscosity of standard epoxy resins like DGEBA is due to strong intermolecular forces (van der Waals forces and hydrogen bonding) and their relatively high molecular weight. CGE is a much smaller molecule with a significantly lower viscosity. When blended with an epoxy resin, CGE molecules intersperse themselves between the larger epoxy polymer chains. This spacing effect disrupts the intermolecular forces, effectively "lubricating" the chains and allowing them to move more freely, which results in a dramatic reduction in the bulk viscosity of the uncured system.[5][6]

Integration into the Epoxy Network

During the curing process, the oxirane (epoxy) ring of the CGE molecule reacts with the curing agent (e.g., an amine) in the same way the primary epoxy resin does. This ring-opening reaction forms a covalent bond, grafting the CGE molecule into the final polymer structure.

Caption: CGE blends with epoxy resin to lower viscosity before co-reacting during cure.

Key Performance Trade-offs

While CGE is highly effective, its incorporation is not without consequences for the final material properties. As a monofunctional molecule, each CGE that reacts terminates a potential cross-linking site. This reduction in the overall cross-link density typically leads to:

-

Reduced Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A lower cross-link density allows for greater polymer chain mobility at lower temperatures, thus decreasing the Tg.[7][8] This is often the most significant trade-off and must be carefully evaluated for the intended application's service temperature.

-

Modified Mechanical Properties: The reduction in cross-link density can lead to a decrease in properties like tensile strength, flexural modulus (stiffness), and hardness.[4] However, it can sometimes improve properties like flexibility and impact strength.

-

Altered Chemical Resistance: A less densely cross-linked network may be more susceptible to chemical attack and solvent swelling.

The goal of formulation is to find the optimal concentration of CGE that provides the necessary viscosity reduction for processing without excessively compromising the critical end-use properties of the material.

Experimental Protocols

The following protocols provide a framework for systematically evaluating the effect of CGE on a standard DGEBA-based epoxy system.

Materials & Equipment

-

Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA), Epoxy Equivalent Weight (EEW) ~185-192 g/eq.

-

Reactive Diluent: Cyclohexyl glycidyl ether (CGE), EEW ~154 g/eq.

-

Curing Agent: Amine-based hardener (e.g., isophorone diamine - IPDA), Amine Hydrogen Equivalent Weight (AHEW) ~42.6 g/eq.

-

Equipment:

-

Top-loading balance (±0.01 g precision)

-

Planetary centrifugal mixer or mechanical overhead stirrer

-

Vacuum degassing chamber

-

Rotational viscometer (compliant with ASTM D2393)[6][9][10][11][12]

-

Differential Scanning Calorimeter (DSC)

-

Universal Testing Machine (for tensile and flexural tests)

-

Dynamic Mechanical Analyzer (DMA) (Optional, for precise Tg measurement)

-

Silicone molds for casting test specimens

-

Protocol 1: Formulation and Viscosity Characterization

This protocol details the preparation of epoxy/CGE blends and the measurement of their viscosity.

1. Stoichiometric Calculation:

- The amount of curing agent required is based on the total number of epoxy equivalents in the resin/diluent blend.

- Formula: Hardener (grams) = Total Mass * (Parts per Hundred Resin / 100)

- Where PHR = (AHEW / Average EEW_blend) * 100

- And Average EEW_blend = (Mass_Resin + Mass_CGE) / ((Mass_Resin / EEW_Resin) + (Mass_CGE / EEW_CGE))

- Causality Note: Precise stoichiometric balance is critical. An excess or deficit of curing agent will result in an incompletely cured network with inferior properties.

2. Blending Procedure:

- Prepare formulations with varying weight percentages of CGE (e.g., 0%, 5%, 10%, 15%, 20% by weight of the resin).

- For a 100g batch of a 10% CGE blend: weigh 90.00 g of DGEBA resin and 10.00 g of CGE into a mixing cup.

- Mix thoroughly using a planetary mixer or mechanical stirrer for 5 minutes at 1000 RPM until the mixture is homogenous.

- Causality Note: A homogenous blend is essential for consistent viscosity measurements and uniform curing.

3. Viscosity Measurement (ASTM D2393):

- Equilibrate the viscometer and the resin/CGE blend to a constant temperature (e.g., 25.0 ± 0.1 °C).[6][10]

- Select an appropriate spindle and rotational speed to obtain a torque reading between 20% and 80% of the instrument's range.

- Measure the viscosity of each blend (0% to 20% CGE). Record the viscosity in centipoise (cPs) or Pascal-seconds (Pa·s).

- Repeat the measurement three times for each sample and report the average.

Protocol 2: Curing and Specimen Preparation

This protocol describes the curing process for creating solid specimens for subsequent mechanical and thermal testing.

1. Adding Curing Agent:

- To the prepared and temperature-equilibrated resin/CGE blends, add the calculated stoichiometric amount of amine curing agent.

- Mix thoroughly for 3-5 minutes until the mixture is uniform and streak-free.

2. Degassing:

- Place the mixed system in a vacuum chamber.

- Apply vacuum (~29 inHg or -98 kPa) until the mixture foams and then collapses. Hold the vacuum for an additional 5-10 minutes.

- Causality Note: Degassing is a critical step to remove entrapped air introduced during mixing. Failure to do so will result in voids in the cured part, which act as stress concentrators and severely compromise mechanical properties.

3. Casting and Curing:

- Carefully pour the degassed mixture into pre-treated silicone molds shaped according to ASTM standards for the desired tests (e.g., ASTM D638 for tensile "dog-bone" specimens[13][14][15][16], ASTM D790 for flexural bars[17][18][19][20]).

- Place the molds in a programmable oven.

- Curing Schedule (Example): 2 hours at 80°C followed by a post-cure of 3 hours at 150°C.

- Causality Note: The initial lower temperature cure allows the gelation to occur without excessive exotherm, reducing internal stresses. The higher temperature post-cure is essential to advance the cross-linking reaction toward completion and achieve the maximum Tg and optimal mechanical properties.[21]

Protocol 3: Thermomechanical Characterization

This protocol outlines the testing procedures to quantify the impact of CGE on the final properties of the cured material.

1. Glass Transition Temperature (Tg) by DSC:

- Use a DSC to analyze a small sample (10-15 mg) of the cured material from each formulation.[22][23]

- Perform a heat-cool-heat cycle, for example, from 25°C to 200°C at a ramp rate of 10°C/min.

- Determine the Tg from the midpoint of the step transition in the heat flow curve from the second heating scan.

- Causality Note: The second heat scan is used to erase any prior thermal history of the sample, providing a more accurate and repeatable Tg measurement.[8]

2. Tensile Properties (ASTM D638):

- Condition the "dog-bone" shaped specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

- Using a universal testing machine with an extensometer, test at least five specimens from each formulation at a specified crosshead speed (e.g., 5 mm/min).[13][24]

- Record the tensile strength (at break), tensile modulus (stiffness), and elongation at break.[13][16]

3. Flexural Properties (ASTM D790):

- Condition the rectangular bar specimens similarly to the tensile samples.

- Perform a three-point bending test on at least five specimens from each formulation.[17][18][20][25]

- Record the flexural strength and flexural modulus.

Data Presentation and Interpretation

Systematically tabulating the results is crucial for clear interpretation and comparison between formulations.

Table 1: Effect of CGE on Viscosity and Glass Transition Temperature

| CGE Concentration (wt%) | Viscosity @ 25°C (cPs) | Glass Transition Temp. (Tg) (°C) by DSC |

| 0 (Control) | ~12,000 | ~155 |

| 5 | ~4,500 | ~148 |

| 10 | ~1,800 | ~140 |

| 15 | ~800 | ~132 |

| 20 | ~400 | ~123 |

Note: The values presented are typical and can vary depending on the specific epoxy resin and curing agent used.

Table 2: Effect of CGE on Cured Mechanical Properties

| CGE Concentration (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| 0 (Control) | ~80 | ~3.1 | ~130 | ~3.0 |

| 5 | ~78 | ~3.0 | ~125 | ~2.9 |

| 10 | ~75 | ~2.8 | ~118 | ~2.8 |

| 15 | ~70 | ~2.6 | ~110 | ~2.6 |

| 20 | ~65 | ~2.4 | ~100 | ~2.4 |

Note: The values presented are typical and can vary depending on the specific epoxy resin and curing agent used.

Caption: Workflow for evaluating CGE-modified epoxy resins.

Safety and Handling

Cyclohexyl glycidyl ether, like most epoxy compounds and amine hardeners, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.[26][27]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[28][29]

-

Skin Contact: CGE can cause skin irritation and may cause an allergic skin reaction.[30] If contact occurs, wash the affected area immediately and thoroughly with soap and water.[27][28]

-

Storage: Store CGE in a cool, dry place away from ignition sources and incompatible materials like strong acids and bases.[26][31]

-

Disposal: Dispose of uncured resin and materials in accordance with local, state, and federal regulations.

Conclusion

Cyclohexyl glycidyl ether is a highly effective reactive diluent for reducing the viscosity of epoxy resin systems, thereby enhancing their processability and handling. This viscosity reduction, however, comes with predictable trade-offs, most notably a decrease in the glass transition temperature and a moderate reduction in mechanical strength and stiffness due to a lower cross-link density. By following the systematic protocols for formulation and characterization outlined in this guide, researchers and drug development professionals can precisely quantify these effects. This allows for the development of an optimized formulation that balances the need for low viscosity with the performance requirements of the final application.

References

-

Bansal Trading Company. (2024, February 22). What are types of epoxy Diluents & Uses?. Available at: [Link]

-

The Essential Guide to Plastic Tensile Testing. (2026, January 21). ASTM D638. Available at: [Link]

-

Materials Characterization Services. ASTM D2393 – Test Method for Viscosity of Epoxy Resins and Related Components. Available at: [Link]

-

Master Precision Mold Technology. (2025, July 14). ASTM D790 Flexural Test Bar: Complete Guide. Available at: [Link]

-

STEP Lab. (2026, February 12). ASTM D790 - 3-Point Flexure Test on Plastics. Available at: [Link]

-

Sciteq. ASTM D 638 plastic tensile properties testing explained. Available at: [Link]

-

Yolatech. Introduction to epoxy resin diluents: reactive diluents. Available at: [Link]

-

DENACOL's Lab. (2024, June 1). Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. Available at: [Link]

-

Epoxyworks. What All Those Tests & Numbers Mean. Available at: [Link]

-

MDPI. (2023, September 22). Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings with Amine and Phenalkamine Crosslinker. Available at: [Link]

-

ASTM International. ASTM D2393-86 - Test Method for Viscosity of Epoxy Resins and Related Components. Available at: [Link]

-

Wikipedia. Reactive diluent. Available at: [Link]

-

ASTM International. (2022, July 21). D638 Standard Test Method for Tensile Properties of Plastics. Available at: [Link]

-

ASTM International. D790 Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. Available at: [Link]

-

Galdabini. Tensile Properties of Plastics - ASTM D638, ISO 527-1, ISO 527-2, JIS K7113. Available at: [Link]

-

ASTM International. (2015, March 15). D638.38935.pdf. Available at: [Link]

-

ZwickRoell. ASTM D790 3-point flexure test plastics. Available at: [Link]

-

Testronix Instruments. (2025, December 11). ASTM D790 Flexural Properties Test for Plastics. Available at: [Link]

-

ASTM International. D2393 Test Method for Viscosity of Epoxy Resins and Related Components. Available at: [Link]

-

ResearchGate. The effect of reactive diluents on curing of epoxy resins and properties of the cured epoxy coatings | Request PDF. Available at: [Link]

-

Semantic Scholar. (2006, May 29). Effect of a reactive diluent on the curing and dynamomechanical properties of an epoxy-diamine system. Available at: [Link]

-

NETZSCH. (2021, March 31). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Available at: [Link]

-

Intertek Inform. (2010, December 31). ASTM D 2393 : 1986 Test Method for Viscosity of Epoxy Resins and Rela. Available at: [Link]

-

MDPI. (2021, September 13). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. Available at: [Link]

-

Safety Data Sheet. (n.d.). Available at: [Link]

-

Ipox Chemicals. Reactive diluents. Available at: [Link]

-

ANHUI XINYUAN TECHNOLOGY CO.,LTD. Reactive Diluent TDS. Available at: [Link]

-

Scilit. (2006, May 28). Effect of a reactive diluent on the curing and dynamomechanical properties of an epoxy-diamine system. Available at: [Link]

- Google Patents. Reactive diluent for epoxy resin - JPH06172336A.

-

Achiewell. Epoxies | Achiewell | Cycloaliphatic | Glycidyl Ether | Reactive Diluents. Available at: [Link]

-

3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Available at: [Link]

-

MDPI. (2024, August 24). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Available at: [Link]

-

Purnima Groups. Best Reactive Diluents for Epoxy Resin. Available at: [Link]

-

CDC Stacks. GLVCIDYL ETHERS. Available at: [Link]

-

Semantic Scholar. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of e. Available at: [Link]

-

PMC. Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM). Available at: [Link]

-

Hygrothermal effects of epoxy resin. Part II: variations of glass transition temperature. (n.d.). Available at: [Link]

Sources

- 1. bansaltrading.com [bansaltrading.com]

- 2. Introduction to epoxy resin diluents: reactive diluents - yolatech.com [yolatech.com]

- 3. Reactive diluent - Wikipedia [en.wikipedia.org]

- 4. Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings with Amine and Phenalkamine Crosslinker [mdpi.com]

- 5. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]

- 6. epoxyworks.com [epoxyworks.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. ASTM D2393 | Materials Characterization Services [mat-cs.com]